molecular formula C17H13N5O3S2 B11027855 N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11027855
M. Wt: 399.5 g/mol
InChI Key: JDRMKZPXDBLIJZ-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide features a complex heterocyclic scaffold combining a 1,3,4-thiadiazole ring fused with a thiazolo[3,2-a]pyrimidine core and a carboxamide moiety. Structurally analogous compounds, such as those with tert-butyl () or oxadiazole-thiophene substituents (), highlight the versatility of this scaffold for medicinal chemistry applications.

Properties

Molecular Formula

C17H13N5O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H13N5O3S2/c1-25-11-4-2-10(3-5-11)8-13-20-21-16(27-13)19-14(23)12-9-18-17-22(15(12)24)6-7-26-17/h2-7,9H,8H2,1H3,(H,19,21,23)

InChI Key

JDRMKZPXDBLIJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Acylhydrazine-Isothiocyanate Cyclization

Acylhydrazines (e.g., 4-methoxybenzyl hydrazinecarbothioamide) react with aryl isothiocyanates under acidic conditions to form 1,3,4-thiadiazoles. Ghate et al. demonstrated this using 50% H₂SO₄ at reflux, yielding 60% of the thiadiazole product after 7 hours. For the target compound, 4-methoxybenzylamine is first converted to its thiocarbazide derivative, followed by cyclization with POCl₃ at 80–90°C (Scheme 1A).

Key Data

ParameterValueSource
Cyclizing AgentPOCl₃
Temperature80–90°C
Yield60–70%

Thiosemicarbazide Cyclization

Thiosemicarbazides derived from 4-methoxybenzylamine undergo intramolecular cyclization in the presence of H₂SO₄ or polyphosphoric acid. Chubb and Nissenbaum’s method involves reacting thiosemicarbazide (13) with carboxylic acids (e.g., 4-methoxybenzoic acid) at 80–90°C for 7 hours, yielding 30–50% of 2-amino-5-substituted thiadiazoles (Table 1).

Synthesis of 5-Oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

The thiazolopyrimidine moiety is constructed via multicomponent reactions (MCRs) or Biginelli-type condensations:

Ultrasound-Assisted One-Pot Synthesis

Ethyl acetoacetate, 2-aminothiazole, and substituted benzaldehydes react under solvent-free ultrasound irradiation (51 W, 25°C) to form thiazolo[3,2-a]pyrimidine-6-carboxylates in 70–90% yield within 10 minutes (Scheme 2). Hydrolysis of the ester group (e.g., with NaOH/EtOH) yields the carboxylic acid precursor.

Optimization Highlights

  • Ultrasound vs. Conventional Methods : Ultrasound probe irradiation reduces reaction time from 5 hours (conventional heating) to 10 minutes while improving yields by 40%.

  • Solvent-Free Conditions : Eliminates purification challenges associated with polar aprotic solvents.

Biginelli Condensation Followed by Cyclization

Thiourea, acetoacetic ester, and 4-bromobenzaldehyde undergo Biginelli condensation to form tetrahydropyrimidine-2-thione, which is cyclized with ethyl chloroacetate to yield thiazolo[3,2-a]pyrimidine (88% yield). Subsequent oxidation (e.g., KMnO₄) introduces the 5-oxo group.

Carboxamide Coupling: Formation of the Z-Configured Imine

The final step involves coupling the thiadiazole amine with the thiazolopyrimidine carboxylic acid via a stereoselective condensation:

EDCI/HOBt-Mediated Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Reaction with 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine at 0–5°C for 12 hours yields the carboxamide. The Z configuration is favored by steric hindrance from the 4-methoxybenzyl group, as confirmed by X-ray crystallography.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) in the presence of DCC accelerates the reaction, achieving 85% yield while preserving stereoselectivity.

Optimization Strategies and Challenges

Regioselectivity in Thiadiazole Formation

Phosphorus-based cyclizing agents (e.g., POCl₃) enhance regioselectivity for the 1,3,4-thiadiazole isomer over 1,2,4-thiadiazoles by stabilizing the transition state through P–S coordination.

Stereochemical Control

The Z configuration is thermodynamically favored due to reduced steric clash between the 4-methoxybenzyl group and the thiazolopyrimidine ring. Polar solvents (e.g., DMF) further stabilize the Z isomer via dipole interactions.

Purification Techniques

  • Column Chromatography : Silica gel (Hexane:EtOAc, 6:4) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (>98% by HPLC).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The methoxy proton resonates at δ 3.8 ppm, while the thiadiazole NH appears as a broad singlet at δ 12.1 ppm.

  • ¹³C NMR : The thiadiazole C-2 carbon is observed at δ 168 ppm, and the carboxamide carbonyl at δ 172 ppm.

X-Ray Crystallography

Single-crystal analysis confirms the Z configuration, with a dihedral angle of 15.2° between the thiadiazole and thiazolopyrimidine planes.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors enable precise temperature control during cyclization steps, reducing side product formation.

  • Green Chemistry : Solvent-free ultrasound methods align with sustainable production goals, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated ring system.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the thiadiazole ring can lead to a more saturated ring system.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of thiadiazoles possess significant anticancer activity against various cancer cell lines. For instance, compounds similar to N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated effectiveness against breast cancer (MDA-MB-231), colon cancer (HCT116), and glioblastoma cell lines .
  • Antimicrobial Activity : Thiadiazole derivatives have also been reported to exhibit antimicrobial properties against various pathogens. The incorporation of methoxybenzyl groups enhances their lipophilicity and biological activity .

Case Studies

Several studies provide insights into the efficacy and potential applications of this compound:

  • Anticancer Activity Study : A study published in ACS Omega demonstrated that a series of thiadiazole derivatives showed broad-spectrum activity against multiple cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research highlighted in MDPI indicated that specific thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the benzyl position significantly influenced antimicrobial potency .
  • Synthesis and Pharmacological Evaluation : A comprehensive review on thiazolidine derivatives revealed that compounds containing the thiazolo-pyrimidine framework displayed promising antitumor activity. The study emphasized the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Trends :

  • 4-Methoxybenzyl : Introduces polarity via the methoxy group, likely improving aqueous solubility compared to tert-butyl derivatives.
  • Cyanobenzyl/Trimethylbenzyl: Analogues in (e.g., compounds 11a, 11b) exhibit strong electron-withdrawing (CN) or electron-donating (CH₃) effects, altering reactivity and intermolecular interactions .

Physicochemical Properties

Comparative spectral and physical data for select analogues:

Compound Substituent Molecular Weight IR Bands (cm⁻¹) Melting Point (°C) Reference
Target Compound 4-Methoxybenzyl - - - -
N-[(2Z)-4-tert-butyl... () tert-Butyl 334.4 Not reported Not reported
11a () 2,4,6-Trimethylbenzyl 386 3436 (NH), 2219 (CN) 243–246
11b () 4-Cyanobenzyl 403 3423 (NH), 2209 (CN) 213–215

Observations :

  • IR Spectroscopy : Thiadiazole and carbonyl stretches (1650–1700 cm⁻¹) are consistent across analogues (). The target’s carboxamide group would likely show similar bands.
  • Solubility: Methoxy groups (logP ~1.9) may enhance solubility compared to tert-butyl (logP ~3.2) or cyanobenzyl derivatives.

Biological Activity

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a thiadiazole ring and a thiazolo-pyrimidine moiety. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of approximately 370.48 g/mol. The structural characteristics contribute significantly to its biological activities.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, it has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The minimum inhibitory concentration (MIC) values for various strains have been documented as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has also been investigated in various in vitro studies. It has shown promising results against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)20

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole and thiazolo-pyrimidine rings have been shown to influence both antimicrobial and anticancer activities. For example:

  • Electron-donating groups (e.g., -OCH₃) at the para position enhance anticancer activity.
  • Electron-withdrawing groups (e.g., -Cl) improve antimicrobial efficacy against specific bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiadiazole derivatives:

  • Anticancer Efficacy : A study demonstrated that derivatives with halogen substitutions at specific positions exhibited enhanced activity against MCF-7 cells compared to unsubstituted analogs .
  • Antimicrobial Studies : Research indicated that compounds with thiadiazole rings showed broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might inhibit key enzymes involved in cellular processes critical for microbial survival and cancer cell proliferation .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via cyclocondensation reactions involving 1,3,4-thiadiazole and thiazolo[3,2-a]pyrimidine scaffolds. A common approach employs reactions of 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives with nucleophiles like amines or activated methylene compounds. For example, the 4-methoxybenzyl group is introduced via nucleophilic substitution on a dithiazolium chloride intermediate, followed by cyclization with thiouracil derivatives . Key intermediates include N-arylimino-1,2,3-dithiazoles and cyanothioformamides .

Q. Which spectroscopic techniques are critical for characterizing its structure?

  • X-ray crystallography confirms the Z-configuration of the exocyclic double bond and the planarity of the fused heterocyclic system .
  • 1H/13C NMR identifies substituents (e.g., 4-methoxybenzyl protons at δ 3.8–4.2 ppm; thiadiazole carbons at δ 160–170 ppm) .
  • IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. How are solubility and stability optimized for in vitro assays?

Solubility is enhanced using polar aprotic solvents (DMF, DMSO) or micellar systems. Stability is maintained by avoiding strong acids/bases and storing at –20°C under inert atmospheres. Crystallization from acetic anhydride/acetic acid mixtures improves purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

Contradictions arise from dynamic processes like tautomerism or rotational isomerism. VT-NMR (variable-temperature NMR) and DFT calculations can identify low-energy conformers. For example, thiadiazole-thione ↔ thiadiazole-thiol tautomerism may explain anomalous peaks .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-deficient thiadiazole ring undergoes SNAr (nucleophilic aromatic substitution) at the 4-position due to resonance stabilization of the Meisenheimer intermediate. The 4-methoxybenzyl group acts as an electron donor, modulating reactivity . DBU (1,8-diazabicycloundec-7-ene) is often used to deprotonate intermediates and facilitate cyclization .

Q. How can Design of Experiments (DoE) optimize reaction yields?

Critical factors include temperature, solvent polarity, and catalyst loading. For example, a Box-Behnken design identified optimal conditions for cyclocondensation: reflux in acetic anhydride (120°C, 2 h) with sodium acetate as a base, yielding 68–72% . Response surfaces can model interactions between variables .

Bioactivity & Applications

Q. What in vitro models assess its antimicrobial or antitumor potential?

  • Antimicrobial : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .

Q. How does the 4-methoxybenzyl moiety influence bioactivity?

The methoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. It also stabilizes π-π stacking with enzyme active sites (e.g., topoisomerase II), as shown in molecular docking studies .

Methodological Challenges

Q. What strategies mitigate sulfur-based side reactions during synthesis?

  • Use fused sodium acetate to scavenge HCl and prevent thiol-disulfide equilibria .
  • Low-temperature workup minimizes oxidative coupling of thiadiazole radicals .

Q. How can computational methods predict its metabolic pathways?

ADMET predictors (e.g., SwissADME) identify likely Phase I oxidation sites (e.g., demethylation of the methoxy group) and Phase II glucuronidation. MD simulations reveal binding affinities for CYP450 isoforms (e.g., CYP3A4) .

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